![molecular formula C13H22N2O6 B12287627 1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)
1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé présente une structure cyclique azétidine unique, un cycle à quatre chaînons contenant de l'azote, et est fonctionnalisé par des groupes acide carboxylique et tert-butoxycarbonyle (Boc). La présence de ces groupes fonctionnels en fait une molécule polyvalente pour les applications de synthèse et de recherche.
Méthodes De Préparation
La synthèse de l'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique implique généralement plusieurs étapes, notamment la formation du cycle azétidine et sa fonctionnalisation ultérieure. Une voie de synthèse courante comprend :
Formation du cycle azétidine : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Fonctionnalisation : L'introduction des groupes acide carboxylique et Boc peut être réalisée par des techniques de synthèse organique standard, telles que des réactions d'estérification et d'amidation.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, en utilisant souvent des catalyseurs et des conditions de réaction contrôlées pour garantir la cohérence et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
L'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes acide carboxylique peuvent être oxydés pour former les dérivés correspondants.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, convertissant potentiellement les acides carboxyliques en alcools.
Substitution : Le groupe Boc peut être substitué en milieu acide pour donner différents groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium et des acides comme l'acide chlorhydrique pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
L'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique, en particulier dans le développement de nouveaux produits pharmaceutiques et de molécules organiques complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique ou comme précurseur dans la synthèse de composés biologiquement actifs.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment en tant que précurseur de candidats médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, bénéficiant de ses propriétés structurelles uniques.
Mécanisme d'action
Le mécanisme par lequel l'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique exerce ses effets dépend de son application spécifique. Dans des contextes biochimiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, influençant les voies biologiques. Le groupe Boc peut protéger les sites réactifs pendant la synthèse, permettant des réactions sélectives à d'autres positions sur la molécule.
Mécanisme D'action
The mechanism by which 1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group can protect reactive sites during synthesis, allowing for selective reactions at other positions on the molecule.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de l'azétidine et des acides aminés protégés par le Boc. Comparé à ceux-ci, l'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique est unique en raison de sa fonctionnalisation spécifique et de la présence à la fois d'un groupe acide carboxylique et d'un groupe Boc. Cette combinaison offre un équilibre entre réactivité et stabilité, ce qui la rend particulièrement utile dans les applications de synthèse.
Composés similaires
- Acide azétidine-2-carboxylique
- Acides aminés protégés par le Boc
- Autres dérivés de l'azétidine avec différents groupes fonctionnels
Cette vue d'ensemble détaillée met en évidence la polyvalence et le potentiel de l'acide 1-[3-carboxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]propyl]azétidine-2-carboxylique dans divers domaines scientifiques
Propriétés
Formule moléculaire |
C13H22N2O6 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
1-[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(10(16)17)4-6-15-7-5-9(15)11(18)19/h8-9H,4-7H2,1-3H3,(H,14,20)(H,16,17)(H,18,19) |
Clé InChI |
RTEDIRSCHKXCON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCN1CCC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


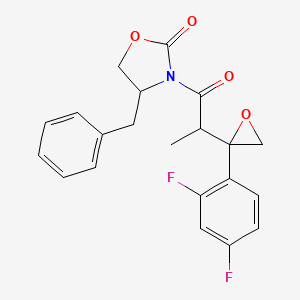
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
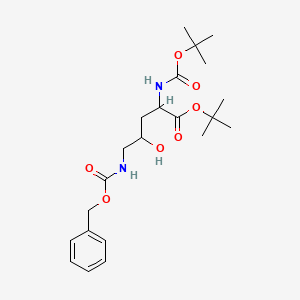
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)
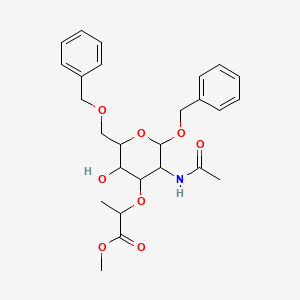

![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
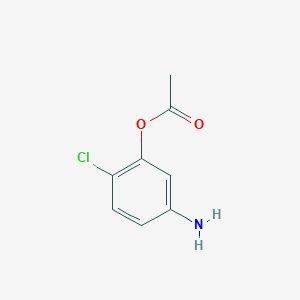
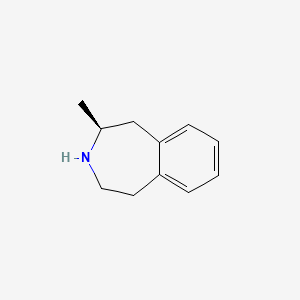
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
